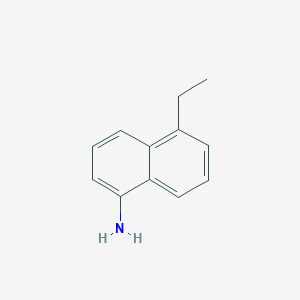
4-(tert-Butoxy)indane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)indane is an organic compound that belongs to the class of indanes It features a tert-butoxy group attached to the fourth position of the indane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)indane typically involves the etherification of 4-hydroxyindane with tert-butyl alcohol in the presence of an acid catalyst. One common method uses sulfuric acid as the catalyst, with the reaction carried out under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors has been shown to improve the sustainability and versatility of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)indane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted indane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)indane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)indane involves its interaction with specific molecular targets, leading to various chemical transformations. The tert-butoxy group can undergo cleavage under acidic or basic conditions, releasing tert-butyl alcohol and generating reactive intermediates that participate in further reactions. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and photopolymerization.
tert-Butyl Ethers: Compounds with tert-butoxy groups attached to different molecular frameworks, used as protecting groups in organic synthesis.
Uniqueness
4-(tert-Butoxy)indane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the tert-butoxy group at the fourth position of the indane ring makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18O/c1-13(2,3)14-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
Clave InChI |
VDGDXCIPGIPXJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC2=C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


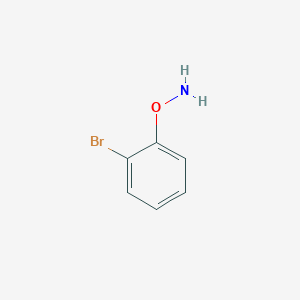
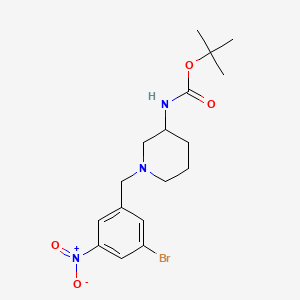
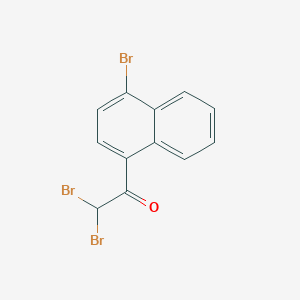
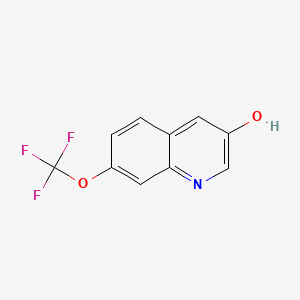
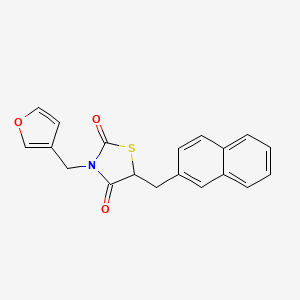
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
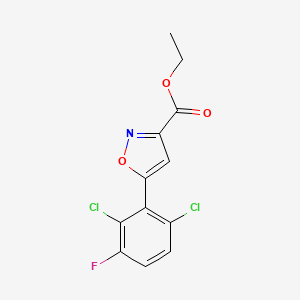
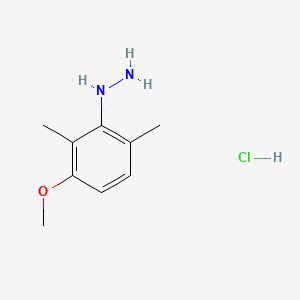
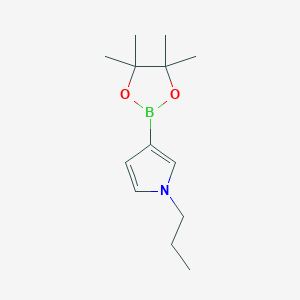
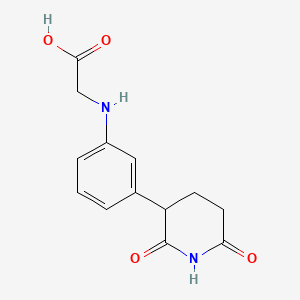
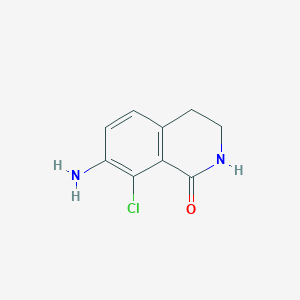
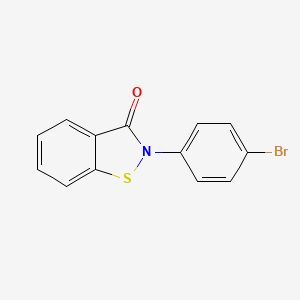
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)
